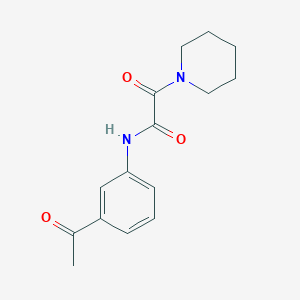

![molecular formula C24H24N4O3S2 B4624381 2-[(5-benzyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)acetamide](/img/structure/B4624381.png)

2-[(5-benzyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)acetamide

Descripción general

Descripción

The compound is a part of a class of molecules that exhibit a range of biological activities, including antitumor, antimicrobial, and enzyme inhibition properties. These activities are primarily due to the presence of functional groups such as pyrimidinyl and thienyl, which are known to interact with biological targets in various ways.

Synthesis Analysis

The synthesis of compounds related to the given chemical structure often involves multistep reactions, including condensation, cyclization, and functional group transformations. For example, compounds with a pyrrolo[2,3-d]pyrimidine scaffold have been synthesized using a concise sequence involving amino and oxo groups, leading to potential antitumor agents (Gangjee et al., 2005). Another example includes the synthesis of thieno[2,3-d]pyrimidines with antianaphylactic activity, demonstrating the versatility of these scaffolds in drug synthesis (Wagner et al., 1993).

Molecular Structure Analysis

Crystal structure analysis reveals that molecules containing diamino pyrimidinyl sulfanyl acetamides exhibit folded conformations stabilized by intramolecular hydrogen bonding. This structural feature is critical for the biological activity of these molecules (Subasri et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving these compounds are diverse, including aza-Wittig reactions, base-catalyzed cyclizations, and interactions with bifunctional compounds leading to a variety of heterocyclic systems (Santagati et al., 1993). These reactions expand the chemical space of the thieno[2,3-d]pyrimidine scaffold, enabling the exploration of new biological activities.

Physical Properties Analysis

The physical properties of these compounds, such as solubility and melting points, are influenced by the nature and position of substituents on the core structure. These properties are essential for determining the compound's suitability for further development as a therapeutic agent.

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and the ability to undergo further functionalization, are crucial for the development of these compounds as potential drugs. The presence of reactive groups such as cyano, amino, and thioxo enhances the compound's versatility in chemical transformations, leading to the synthesis of compounds with significant antitumor and antimicrobial activities (Shams et al., 2010).

Aplicaciones Científicas De Investigación

Synthesis and Potential as Thymidylate Synthase Inhibitors

A study detailed the synthesis of a series of thieno[2,3-d]pyrimidines designed as potential thymidylate synthase (TS) inhibitors. These compounds, including variations similar to the specified molecule, were synthesized with the aim of exploring their antitumor properties. The synthesis process involved Heck coupling, cyclization using cyanoacetate and sulfur powder, and further modifications to obtain the desired thieno[2,3-d]pyrimidines. The research highlighted one compound's inhibitory activity against human recombinant thymidylate synthase, indicating its potential as an antitumor agent (Gangjee, Qiu, & Kisliuk, 2004).

Heterocyclic Synthesis with Activated Nitriles

Another research focus is on the synthesis of polyfunctionally substituted heterocyclic compounds, leveraging activated nitriles. This approach enables the creation of new derivatives with potential pharmacological activities. The study explored reactions that produce thioxo-dihydropyrimidine derivatives, among others, showcasing the versatility of nitriles in heterocyclic synthesis and the potential to generate novel compounds with therapeutic properties (Elian, Abdelhafiz, & abdelreheim, 2014).

Exploration of Antimicrobial Properties

Research has also been conducted on the synthesis of novel thienopyrimidine linked rhodanine derivatives, exploring their antimicrobial properties. This work involves creating a series of derivatives and testing them for in vitro antimicrobial activity. Such studies are crucial for identifying new compounds that can act against various bacterial and fungal strains, addressing the growing concern over antimicrobial resistance (Kerru et al., 2019).

Antitumor Activity

Another study focused on synthesizing novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives to evaluate their antitumor activity. The research underscores the importance of creating and assessing new compounds that could offer therapeutic benefits in oncology, demonstrating the compound's potential in contributing to cancer treatment strategies (Albratty, El-Sharkawy, & Alam, 2017).

Propiedades

IUPAC Name |

2-[(5-benzyl-4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O3S2/c25-13-18-16-10-6-1-2-7-11-19(16)33-23(18)26-20(29)14-32-24-27-21(30)17(22(31)28-24)12-15-8-4-3-5-9-15/h3-5,8-9H,1-2,6-7,10-12,14H2,(H,26,29)(H2,27,28,30,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWISOAKEHHNJNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC2=C(CC1)C(=C(S2)NC(=O)CSC3=NC(=C(C(=O)N3)CC4=CC=CC=C4)O)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(5-benzyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

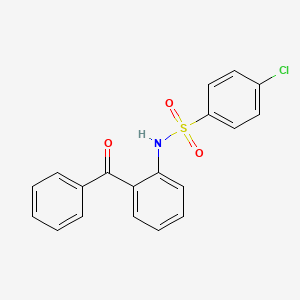

![2-[(4-fluorophenyl)amino]-N-(3-methoxyphenyl)nicotinamide](/img/structure/B4624306.png)

![N-({[2-(4-benzoyl-1-piperazinyl)phenyl]amino}carbonothioyl)-3-chloro-4-methylbenzamide](/img/structure/B4624308.png)

![3-{[(4-ethylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4624325.png)

![methyl 4-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(3-methoxypropyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4624331.png)

![3-({2-[2-cyano-2-(4-nitrophenyl)vinyl]-6-methoxyphenoxy}methyl)benzoic acid](/img/structure/B4624338.png)

![2-[4-(1-adamantyl)-1-piperazinyl]-N-(4-bromophenyl)acetamide](/img/structure/B4624347.png)

![N-{4-[(1-adamantylamino)sulfonyl]phenyl}-4-chloro-1H-pyrazole-3-carboxamide](/img/structure/B4624350.png)

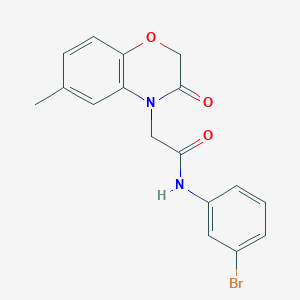

![2-bromo-N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B4624363.png)

![N,N'-[(3-pyridinylimino)bis(sulfonyl-4,1-phenylene)]diacetamide](/img/structure/B4624371.png)

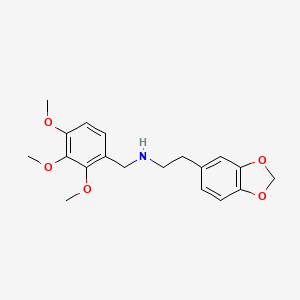

![N-isopropyl-1'-[(2E)-3-(2-thienyl)-2-propenoyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B4624390.png)